molecular formula C14H25ClN2O4 B586592 Oseltamivir Acid Hydrochloride CAS No. 1415963-60-8

Oseltamivir Acid Hydrochloride

Cat. No. B586592
M. Wt: 320.814
InChI Key: OTBMMOBYSNFNOE-LUHWTZLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oseltamivir belongs to the family of medicines called antivirals, which are used to treat infections caused by viruses . It is used in the treatment of the infection caused by the flu virus (influenza A and influenza B) . Oseltamivir may also be used to prevent and treat swine influenza A .


Synthesis Analysis

Oseltamivir is synthesized through a series of chemical reactions. A domino Michael reaction and Horner-Wadsworth-Emmons reaction occurs due to the phosphonate group produced from a diethyl vinylphosphate derivative .


Molecular Structure Analysis

Oseltamivir has a molecular formula of C14H24N2O4 . The structural geometries of oseltamivir and its complexes were obtained using density functional theory computations .


Chemical Reactions Analysis

Oseltamivir undergoes a series of chemical reactions during its synthesis. A domino Michael reaction and Horner-Wadsworth-Emmons reaction occurs due to the phosphonate group produced from a diethyl vinylphosphate derivative .


Physical And Chemical Properties Analysis

Oseltamivir has a molecular weight of 284.35 g.mol-1 . More detailed physical and chemical properties can be found in the Certificate of Analysis .

Scientific Research Applications

  • Pharmacokinetic and Pharmacodynamic Characteristics : Oseltamivir has been studied for its pharmacokinetic and pharmacodynamic characteristics, revealing predictable profiles suitable for diverse patient populations including children and elderly patients. This makes it a significant candidate for use in influenza treatment and prevention in various demographic groups (Davies, 2010).

  • Viral Resistance and Environmental Impact : Research has shown concerns about the emergence of drug-resistant influenza viruses after treatment with oseltamivir, particularly in children. Additionally, oseltamivir is not substantially degraded in normal sewage water treatment, raising concerns about environmental residues contributing to drug resistance (Stephenson et al., 2009); (Fick et al., 2007).

  • Impact on Immune Response : Studies have explored the influence of oseltamivir on the immune response, particularly its effect on the induction of virus-neutralizing antibodies in influenza-infected individuals. The findings suggest that the clinical symptoms of the disease were milder in all oseltamivir-treated groups, but the lowering of virus-neutralizing antibodies titers was dependent on the oseltamivir dose and the timing of drug application relative to the start of infection (Mikušová et al., 2022).

  • Potential Neuropsychiatric Effects : Research has indicated potential neuropsychiatric effects of oseltamivir, including increased dopamine levels in the rat medial prefrontal cortex, suggesting a possible pharmacological mechanism behind reported abnormal behaviors in young patients treated with oseltamivir (Yoshino et al., 2008).

  • Activation and Interaction with Other Drugs : Oseltamivir's activation process has been studied, revealing that it is catalyzed by human carboxylesterase and can be inhibited by certain medications like clopidogrel, affecting its therapeutic activity (Shi et al., 2006).

  • Comparative Efficacy in Treatment of Influenza and COVID-19 : Studies have compared the efficacy of oseltamivir in treating influenza with its potential application in COVID-19 treatment. The effectiveness in reducing symptoms and complications varies depending on the virus and patient demographics (Aliyu et al., 2022); (Costanzo et al., 2020).

  • Liver Toxicity Concerns : Although uncommon, there has been some evidence suggesting possible liver toxicity during oseltamivir therapy, indicating a need for careful monitoring in certain patients (Mastroianni et al., 2021).

Safety And Hazards

Oseltamivir should be handled with care to avoid contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . It is also advised to avoid dust formation and breathing mist, gas, or vapors .

properties

IUPAC Name

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4.ClH/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1H/t11-,12+,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBMMOBYSNFNOE-LUHWTZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oseltamivir carboxylate HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oseltamivir Acid Hydrochloride
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Oseltamivir Acid Hydrochloride

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